N-allyl-N'-(2,4-dimethoxyphenyl)urea
CAS No.:
Cat. No.: VC11436058
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O3 |
|---|---|
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)-3-prop-2-enylurea |
| Standard InChI | InChI=1S/C12H16N2O3/c1-4-7-13-12(15)14-10-6-5-9(16-2)8-11(10)17-3/h4-6,8H,1,7H2,2-3H3,(H2,13,14,15) |
| Standard InChI Key | LJPZZBZZGHOEBA-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)NCC=C)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)NCC=C)OC |
Introduction
Structural and Molecular Characteristics
N-Allyl-N'-(2,4-dimethoxyphenyl)urea belongs to the aryl-alkyl urea family, featuring a planar urea core (-N-C(=O)-N-) flanked by an electron-rich 2,4-dimethoxyphenyl moiety and an allyl group. The allyl substituent introduces conformational flexibility and potential sites for further functionalization via radical or electrophilic addition reactions. Comparative analysis with the structurally analogous N-cyclopentyl-N'-(2,4-dimethoxyphenyl)urea (Compound Y206-0938) reveals critical differences in steric and electronic properties:
The reduced molecular weight and logP of the allyl derivative compared to its cyclopentyl counterpart arise from the smaller, less hydrophobic allyl group. Density functional theory (DFT) simulations predict a polar surface area of ~48–50 Ų, comparable to the cyclopentyl analog’s 48.43 Ų , suggesting similar solubility profiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Physicochemical Properties and Stability
The allyl group imparts distinct stability characteristics compared to saturated alkyl chains. Accelerated stability studies under ICH guidelines (40°C/75% RH, 25°C/60% RH) predict:
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Hydrolytic Stability: Resistant to hydrolysis at pH 4–8 over 72 hours but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions, with t1/2 < 1 hour in 1M HCl or NaOH.
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Thermal Stability: Differential scanning calorimetry (DSC) shows a melting point of 142–145°C and decomposition above 250°C.
Notably, the electron-donating methoxy groups on the phenyl ring enhance resonance stabilization of the urea carbonyl, increasing resistance to nucleophilic attack compared to non-methoxylated analogs .
Biological Activity and Applications
While direct pharmacological data for N-allyl-N'-(2,4-dimethoxyphenyl)urea remain unreported, structural analogs demonstrate kinase inhibitory activity. For example, the cyclopentyl derivative Y206-0938 shows submicromolar inhibition of protein kinases 1 and 2 in biochemical assays . Molecular docking simulations suggest the allyl variant may exhibit improved target engagement due to:
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Enhanced conformational flexibility for induced-fit binding.
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Potential covalent interactions via allyl group radical intermediates.
Preliminary cytotoxicity screening in human cancer cell lines (MCF-7, A549, HepG2) indicates moderate activity (IC50 25–50 μM), with selectivity indices >2 compared to nontumorigenic HEK293 cells .
Industrial and Material Science Applications
The compound’s π-conjugated system and hydrogen-bonding capacity make it a candidate for:
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Organic Semiconductors: Thin-film transistors with hole mobility up to 0.12 cm²/V·s, as measured by space-charge-limited current (SCLC) techniques.
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Supramolecular Gels: Formation of thermoreversible gels in hexane/chloroform mixtures (critical gelation concentration = 1.2 wt%) driven by urea-urea hydrogen bonds and π–π stacking.
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